molecular formula C13H16O B13752650 1-(2,3,6-Trimethylphenyl)-2-buten-1-one CAS No. 56681-01-7

1-(2,3,6-Trimethylphenyl)-2-buten-1-one

Cat. No.: B13752650
CAS No.: 56681-01-7
M. Wt: 188.26 g/mol
InChI Key: BKPHNRBKDWTWOI-UHFFFAOYSA-N
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Description

1-(2,3,6-Trimethylphenyl)-2-buten-1-one is an organic compound with the molecular formula C13H16O It is a member of the aromatic ketone family and is known for its unique structural properties, which include a butenone group attached to a trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,6-Trimethylphenyl)-2-buten-1-one typically involves the aldol condensation reaction. This reaction is carried out by reacting 2,3,6-trimethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The use of catalysts such as zeolites or metal oxides can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,6-Trimethylphenyl)-2-buten-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butenone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethylphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2,3,6-trimethylbenzoic acid.

    Reduction: Formation of 1-(2,3,6-trimethylphenyl)-2-butanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2,3,6-Trimethylphenyl)-2-buten-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(2,3,6-Trimethylphenyl)-2-buten-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3,6-Trimethylphenyl)-3-buten-2-one: Similar in structure but differs in the position of the carbonyl group.

    2,3,6-Trimethylphenol: Lacks the butenone group but shares the trimethylphenyl ring.

Uniqueness

1-(2,3,6-Trimethylphenyl)-2-buten-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and properties

Properties

CAS No.

56681-01-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-(2,3,6-trimethylphenyl)but-2-en-1-one

InChI

InChI=1S/C13H16O/c1-5-6-12(14)13-10(3)8-7-9(2)11(13)4/h5-8H,1-4H3

InChI Key

BKPHNRBKDWTWOI-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1=C(C=CC(=C1C)C)C

Origin of Product

United States

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